molecular formula C33H30N2O5 B559604 6-Carboxy-X-rhodamine CAS No. 194785-18-7

6-Carboxy-X-rhodamine

Cat. No. B559604
M. Wt: 534.6 g/mol
InChI Key: WQZIDRAQTRIQDX-UHFFFAOYSA-N
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Description

6-Carboxy-X-rhodamine, also known as 6-ROX, is a derivative of carboxy-X-rhodamine . It is widely used for oligonucleotide labeling and automated DNA sequencing applications . The empirical formula of 6-Carboxy-X-rhodamine is C33H30N2O5, and it has a molecular weight of 534.60 .


Synthesis Analysis

An efficient route to synthesize 5- and 6-carboxy-X-rhodamines has been reported . These compounds contain multiple n-propylene or γ,γ-dimethylpropylene groups bridging terminal nitrogen atoms and the central xanthene core . The isolated products are activated by selective transformation of the carboxylic acid group into N-hydroxysuccinimidyl esters in situ and then conjugated with an amino group of a molecule of interest .


Molecular Structure Analysis

The molecular structure of 6-Carboxy-X-rhodamine consists of multiple n-propylene or γ,γ-dimethylpropylene groups bridging terminal nitrogen atoms and the central xanthene core .


Chemical Reactions Analysis

The isolated products of 6-Carboxy-X-rhodamine synthesis are activated by selective transformation of the carboxylic acid group into N-hydroxysuccinimidyl esters in situ . These activated products can then be conjugated with an amino group of a molecule of interest .


Physical And Chemical Properties Analysis

6-Carboxy-X-rhodamine has an empirical formula of C33H30N2O5 and a molecular weight of 534.60 . It has excitation and emission wavelengths that fall between those of fluorescein and tetramethylrhodamine . With a peak absorption at 525 nm, conjugates of carboxyrhodamine 6G are an excellent match to the 514 nm spectral line of the argon-ion laser .

Scientific Research Applications

  • 6-CXR is useful for synthesizing dyes, with efficient routes developed for producing these dyes from inexpensive materials. These synthesized dyes can be activated and conjugated with molecules of interest (Uddin & Marnett, 2008).

  • The substance has been applied in scalable regioselective synthesis processes, demonstrating its utility in creating various rhodamine dyes, including 6-carboxytetramethylrhodamine and 6-CXR itself (Dwight & Levin, 2016).

  • Microwave irradiation has been used to rapidly synthesize carboxy-rhodamine 110 isomers, including 6-carboxy-rhodamine 110, showcasing an eco-friendly synthesis approach (Grang, Bin, Ying, & Ya, 2010).

  • 6-CXR plays a critical role in real-time polymerase chain reaction (PCR), where its concentration is optimized for molecular beacon chemistry. It's instrumental in influencing PCR reproducibility, Ct values, and efficiency (Wang, Becker, & Mesa, 2007).

  • The dye has been used in the design of energy-transfer cassettes for scientific studies, demonstrating its application in understanding energy-transfer efficiency (Li & Glazer, 1999).

  • Its application extends to fluorescent pH sensors, where it serves as an indicator dye in fluorescent pH sensors, particularly for monitoring biotechnological samples (Aigner et al., 2012).

Future Directions

6-ROX is a good choice for certain complex biological applications where the cost of materials is more critical than the experiment itself . The slight positional difference between 5-ROX and 6-ROX can significantly affect the biological characteristics of the conjugate . Therefore, it is expected that 6-ROX will continue to be used for labeling nucleotides and DNA sequencing .

properties

IUPAC Name

4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N2O5/c36-32(37)20-9-10-21(33(38)39)24(17-20)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZIDRAQTRIQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)C(=O)[O-])C(=O)O)CCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376334
Record name 6-Carboxy-X-rhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Carboxy-X-rhodamine

CAS RN

194785-18-7
Record name 6-Carboxy-X-rhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,800
Citations
MJ Uddin, LJ Marnett - Organic Letters, 2008 - ACS Publications
… report the synthesis and structure of 5- and 6-carboxy-X-rhodamine dyes that contain repetitive n-… (12) The synthesis of 5- or 6-carboxy-X-rhodamine dyes (1 or 2) requires a symmetrical …
Number of citations: 49 pubs.acs.org
G Wang, E Becker, C Mesa - Canadian journal of microbiology, 2007 - cdnsciencepub.com
… Polymerase chain reaction (PCR) amplification plots from duplicate samples with different 6-carboxy-X-rhodamine (ROX) concentrations. Changes in ROX concentration affected the Ct …
Number of citations: 9 cdnsciencepub.com
MJ Uddin, LJ Marnett - Citeseer
Experimental: Melting points were determined using Gallenkamp 7936G capillary melting point apparatus and uncorrected. Silica gel column chromatography was performed using …
Number of citations: 2 citeseerx.ist.psu.edu
SJ Dwight, S Levin - Organic letters, 2016 - ACS Publications
… (15) 6-Carboxy-NCT is a carbon-homologated analogue of 6-carboxy-X-rhodamine (19). Due to its photophysical and biological properties, 10 is an acceptor dye of choice for …
Number of citations: 35 pubs.acs.org
SC Hung, RA Mathies, AN Glazer - Analytical biochemistry, 1998 - Elsevier
… pairs were synthesized: 6carboxyfluorescein/6-carboxy-X-rhodamine (FAM–ROX), 3-( -carboxypentyl)-3 -ethyl-5,5 -dimethyloxacarbocyanine/6-carboxy-X-rhodamine (CYA–ROX), and …
Number of citations: 78 www.sciencedirect.com
K Benson, A Ghimire, A Pattammattel… - Advanced Functional …, 2017 - Wiley Online Library
A highly efficient, multifunctional, bioderived white‐emitting hydrogel (biophosphor) consisting of crosslinked bovine serum albumin and three fluorescent dyes, Coumarin 460, …
Number of citations: 70 onlinelibrary.wiley.com
M Schuelke - 2004 - api.taylorfrancis.com
… Colors currently used for these tags comprise 6-carboxy-fluorescine (FAM), hexachloro-6-carboxy-fluorescine (HEX), 6-carboxy-X-rhodamine (ROX), and tetrachloro-6-carboxy-…
Number of citations: 0 api.taylorfrancis.com
GJ Gorbsky, C Simerly, G Schatten… - Proceedings of the …, 1990 - National Acad Sciences
After ovulation mammalian oocytes arrest in second meiotic metaphase. We asked whether the microtubules that comprise the meiotic spindle of mouse oocytes were stable or were …
Number of citations: 72 www.pnas.org
CH Lu, J Li, XJ Qi, XR Song, HH Yang… - Journal of Materials …, 2011 - pubs.rsc.org
… The 5′ termini of the Y-DNA are labeled with carboxy fluorescein (FAM), 6-carboxy-X-rhodamine (ROX) and cyanine 5 (Cy5) and they include three nuclease cleavage sites …
Number of citations: 27 pubs.rsc.org
K Rippe - Biochemistry, 2000 - ACS Publications
… Here it is demonstrated by two-color fluorescence cross-correlation spectroscopy measurements of 6-carboxyfluorescein and 6-carboxy-X-rhodamine-labeled DNA oligonucleotide …
Number of citations: 79 pubs.acs.org

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